molecular formula C14H18ClNO B1287793 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride CAS No. 915781-03-2

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride

Cat. No.: B1287793
CAS No.: 915781-03-2
M. Wt: 251.75 g/mol
InChI Key: OOBOYUJDMYNQID-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride is a naphthalene-derived compound featuring an aminoalkyl side chain with a branched methylpropyl group. This structure combines the aromatic naphthalene core with a tertiary amine, making it a candidate for applications in medicinal chemistry, particularly in the design of β-adrenergic receptor ligands or antimicrobial agents . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical formulations.

Properties

IUPAC Name

1-(1-amino-2-methylpropyl)naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-9(2)14(15)13-11-6-4-3-5-10(11)7-8-12(13)16;/h3-9,14,16H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOYUJDMYNQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582208
Record name 1-(1-Amino-2-methylpropyl)naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915781-03-2
Record name 2-Naphthalenol, 1-(1-amino-2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915781-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Amino-2-methylpropyl)naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride involves several steps. One common method includes the reaction of 2-naphthol with 1-amino-2-methylpropane under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Aminobutyl)naphthalen-2-ol Hydrochloride

  • Structure : Differs by a longer, linear butyl chain instead of a branched methylpropyl group.
  • This compound is listed as discontinued, suggesting challenges in synthesis or stability .

1-(Aminomethyl)naphthalen-2-ol Hydrochloride

  • Structure: Simplest analogue with a single aminomethyl group.
  • Impact : Reduced steric hindrance compared to the methylpropyl derivative, likely leading to higher reactivity in biological systems. However, shorter chains may decrease receptor binding specificity .

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol Hydrochloride

  • Structure: Incorporates a fluorinated phenyl ring on the aminoalkyl side chain.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability and bioavailability. This modification is common in drug design to optimize pharmacokinetics .

Pronetalol Hydrochloride (β-Blocker Analogue)

  • Structure : Contains a naphthalene-1-yloxy group and a tertiary amine.
  • Impact : Demonstrates historical use as a β-adrenergic blocker. The target compound’s 2-hydroxy substitution and branched chain may alter receptor affinity or selectivity compared to Pronetalol’s linear chain .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • Target Compound: No direct data, but structurally similar Mannich bases (e.g., 1-(phenyl(pyrrolidin-1-yl)methyl)naphthalen-2-ol) show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

β-Adrenergic Receptor Interactions

  • Impurity G(EP): A related β-blocker impurity ((2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol Hydrochloride) highlights the importance of stereochemistry and chain length in receptor modulation .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (HCl Salt) Key Structural Feature
1-(1-Amino-2-methyl-propyl)naphthalen-2-ol HCl ~265.7 ~2.1 High in polar solvents Branched methylpropyl amine
1-(Aminomethyl)naphthalen-2-ol HCl 209.67 ~1.5 Moderate Short aminomethyl chain
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol HCl ~305.7 ~2.8 Moderate Fluorinated aromatic substituent
Pronetalol HCl 307.8 ~2.5 High Naphthalene-1-yloxy, linear chain

LogP values estimated using fragment-based methods; solubility inferred from hydrochloride salt behavior .

Biological Activity

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride (CAS 915781-03-2) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on neurotransmitter uptake, receptor interactions, and antimicrobial properties.

  • Molecular Formula : C14H18ClNO
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 915781-03-2

Biological Activity Overview

The biological activity of 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride has been investigated in various studies, revealing its potential as an antidepressant and smoking cessation aid, as well as its antimicrobial properties.

1. Neurotransmitter Uptake Inhibition

Research indicates that this compound exhibits significant inhibition of monoamine uptake, particularly dopamine (DA) and norepinephrine (NE). In vitro studies have demonstrated the following IC50 values for neurotransmitter uptake inhibition:

CompoundDA Uptake IC50 (nM)NE Uptake IC50 (nM)5HT Uptake IC50 (nM)
1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride660 ± 1781850 ± 300IA

This data suggests that the compound is a potent inhibitor of DA uptake, with a relatively lower potency against NE uptake .

2. Receptor Interaction

The compound has also been characterized as a noncompetitive antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR), with an IC50 value of approximately 3.3 μM. This activity is comparable to its effects on DA and NE uptake, highlighting its multifaceted pharmacological profile .

3. Antidepressant Effects

In vivo studies have shown that the compound can effectively antagonize nicotine-induced hypomobility and hypothermia in mice, suggesting potential antidepressant properties. It has been noted to be equally potent in the mouse forced-swim test, a common model for assessing antidepressant activity .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment .

Case Studies

Several case studies have documented the effects of similar compounds in clinical and experimental settings:

  • Antidepressant Activity : A study involving analogs of naphthalene derivatives demonstrated enhanced antidepressant effects when combined with other pharmacological agents targeting neurotransmitter systems.
  • Antimicrobial Efficacy : Research on alkaloid derivatives showed that structural modifications could enhance antibacterial activity, supporting the hypothesis that similar modifications in naphthalene derivatives could yield improved bioactivity .

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